

S 2160 (Bz-Phe-Val-Arg-pNA): A Technical Guide for Researchers

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Compound of Interest

Compound Name: S 2160

Cat. No.: B1680384

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This technical guide provides an in-depth overview of **S 2160**, a chromogenic substrate for the cysteine protease Cathepsin B, intended for researchers, scientists, and drug development professionals. This document outlines the product's specifications, a detailed experimental protocol for its use in colorimetric assays, and an exploration of the key signaling pathways in which Cathepsin B is implicated.

Product Data and Specifications

S 2160 is the MedChemExpress catalog number for the chemical compound N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine 4-nitroanilide hydrochloride. It is a well-established substrate for measuring the activity of Cathepsin B and other proteases such as thrombin, trypsin, and papain. The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline releases the yellow chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically.

Table 1: Specifications of **S 2160** (Bz-Phe-Val-Arg-pNA)

Property	Value
Synonyms	Bz-Phe-Val-Arg-pNA, N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine 4-nitroanilide hydrochloride
Molecular Formula	C ₃₃ H ₄₀ N ₈ O ₆ · HCl
Molecular Weight	681.18 g/mol
CAS Number	54799-93-8
Appearance	White to off-white powder
Purity	≥98% (TLC)
Solubility	Soluble in methanol (20 mg/mL) and DMSO. [1]
Storage	Store at -20°C, protected from light.

Table 2: Properties of the Target Enzyme, Cathepsin B

Property	Value
Enzyme Class	Cysteine Protease
Synthesis	Synthesized as an inactive preproenzyme.
Mature Form	Composed of a heavy chain (25-26 kDa) and a light chain (5 kDa).
Optimal pH	Slightly acidic (around 6.0 for many substrates).
Function	Intracellular proteolysis, apoptosis, inflammation, cancer progression.

Experimental Protocols

Colorimetric Assay for Cathepsin B Activity using **S 2160** (Bz-Phe-Val-Arg-pNA)

This protocol outlines the steps for measuring Cathepsin B activity in a sample (e.g., cell lysate) using a colorimetric assay with **S 2160** as the substrate. The principle of the assay is the

enzymatic release of p-nitroaniline (pNA), which can be measured by the increase in absorbance at approximately 405 nm.

Materials:

- **S 2160** (Bz-Phe-Val-Arg-pNA) substrate
- Purified Cathepsin B or cell/tissue lysate containing Cathepsin B
- Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0.[\[2\]](#) (A reducing agent like DTT or L-cysteine is necessary to maintain the active site cysteine in a reduced state).
- Assay Buffer: 25 mM MES, pH 5.0.[\[2\]](#)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Sample Preparation:
 - If using cell or tissue lysates, prepare them in a suitable lysis buffer on ice.
 - Determine the protein concentration of the lysate to ensure equal loading.
- Enzyme Activation:
 - Dilute the Cathepsin B enzyme or lysate sample in the Activation Buffer.
 - Incubate at room temperature for 15 minutes to ensure the enzyme is fully activated.[\[2\]](#)
- Assay Setup:
 - In a 96-well plate, add the activated enzyme sample to the appropriate wells.
 - Include a substrate blank control containing Assay Buffer instead of the enzyme.
- Reaction Initiation:

- Prepare a working solution of **S 2160** (Bz-Phe-Val-Arg-pNA) in the Assay Buffer. The optimal concentration may need to be determined empirically but is typically in the micromolar range.
- Add the **S 2160** working solution to all wells to start the reaction.
- Measurement:
 - Immediately place the plate in a microplate reader and measure the absorbance at 405 nm.
 - For kinetic assays, take readings at regular intervals (e.g., every 1-2 minutes) for a set period of time (e.g., 10-30 minutes).
 - For endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes) and then measure the final absorbance.
- Data Analysis:
 - Subtract the absorbance of the substrate blank from the absorbance of the samples.
 - The rate of the reaction can be determined from the linear portion of the absorbance versus time plot in a kinetic assay.
 - The activity of Cathepsin B is proportional to the rate of pNA production.

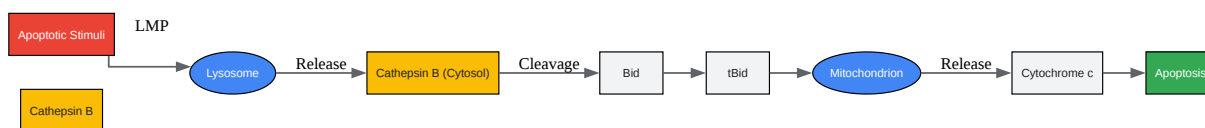
Signaling Pathways and Biological Roles of Cathepsin B

Cathepsin B is a multifaceted lysosomal cysteine protease that plays a critical role in various physiological and pathological processes. Its activity is not confined to the lysosome; it can also be secreted or localized to the cytoplasm and nucleus, where it participates in diverse signaling pathways.

Role in Apoptosis

Cathepsin B is a key mediator of apoptosis (programmed cell death). Upon certain apoptotic stimuli, lysosomal membrane permeabilization leads to the release of Cathepsin B into the

cytosol. There, it can initiate the mitochondrial apoptosis pathway by cleaving Bid to truncated Bid (tBid), which in turn promotes the release of cytochrome c from the mitochondria.

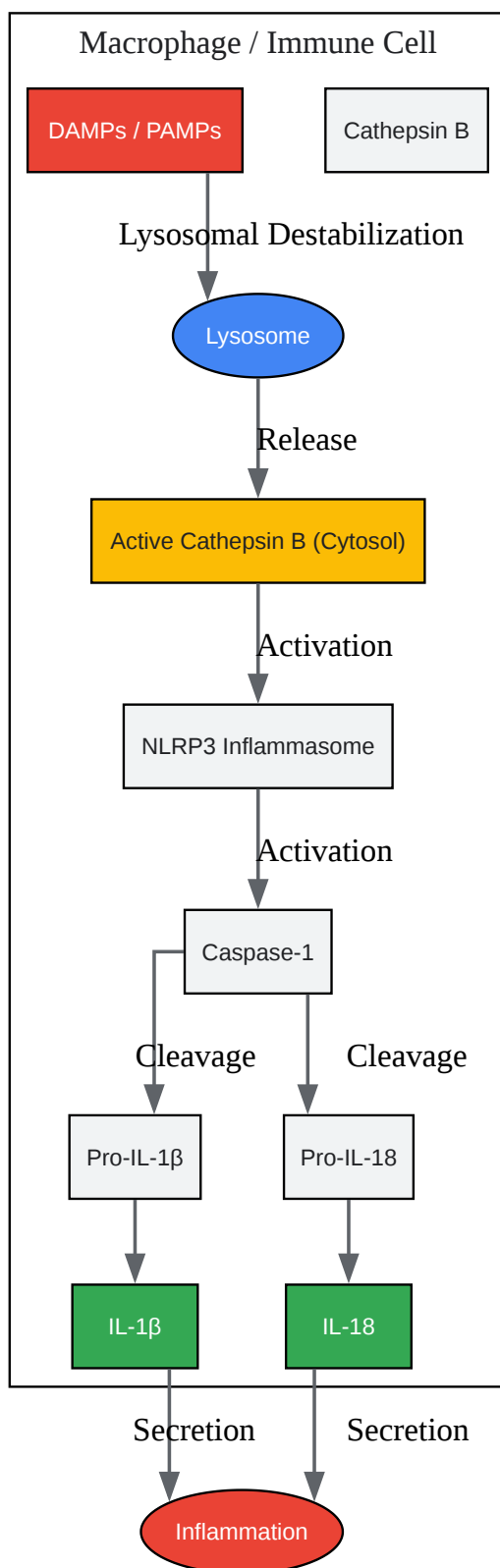


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Cathepsin B-mediated Apoptosis Pathway

Involvement in Inflammation

Cathepsin B plays a significant role in the inflammatory response, particularly in the activation of the NLRP3 inflammasome. Various danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs) can trigger the release of Cathepsin B from the lysosome. In the cytosol, active Cathepsin B can cleave and activate the NLRP3 inflammasome, leading to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1 β and IL-18.

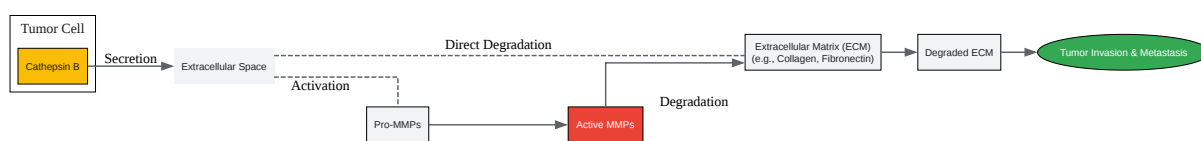


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Cathepsin B in NLRP3 Inflammasome Activation

Role in Cancer Progression and Metastasis

In the context of cancer, Cathepsin B is often upregulated and secreted into the extracellular space. Here, it contributes to the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. Cathepsin B can directly degrade ECM components like collagen and fibronectin, and it can also indirectly promote ECM degradation by activating other proteases, such as matrix metalloproteinases (MMPs).



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Role of Extracellular Cathepsin B in Cancer Metastasis

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References

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